1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine 1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine
Brand Name: Vulcanchem
CAS No.: 1184222-88-5
VCID: VC2661250
InChI: InChI=1S/C11H15F2NO/c1-2-10(14)8-3-5-9(6-4-8)15-7-11(12)13/h3-6,10-11H,2,7,14H2,1H3
SMILES: CCC(C1=CC=C(C=C1)OCC(F)F)N
Molecular Formula: C11H15F2NO
Molecular Weight: 215.24 g/mol

1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine

CAS No.: 1184222-88-5

Cat. No.: VC2661250

Molecular Formula: C11H15F2NO

Molecular Weight: 215.24 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine - 1184222-88-5

Specification

CAS No. 1184222-88-5
Molecular Formula C11H15F2NO
Molecular Weight 215.24 g/mol
IUPAC Name 1-[4-(2,2-difluoroethoxy)phenyl]propan-1-amine
Standard InChI InChI=1S/C11H15F2NO/c1-2-10(14)8-3-5-9(6-4-8)15-7-11(12)13/h3-6,10-11H,2,7,14H2,1H3
Standard InChI Key LNDUSMFWGGYTHX-UHFFFAOYSA-N
SMILES CCC(C1=CC=C(C=C1)OCC(F)F)N
Canonical SMILES CCC(C1=CC=C(C=C1)OCC(F)F)N

Introduction

Chemical Properties and Structure

1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine is characterized by specific chemical properties that define its behavior in various environments and reactions.

Basic Identifiers and Physical Properties

The compound possesses well-defined chemical identifiers and physical properties as summarized in Table 1.

Table 1: Chemical Identifiers and Physical Properties

PropertyValue
CAS Number1184222-88-5
Molecular FormulaC11H15F2NO
Molecular Weight215.24 g/mol
IUPAC Name1-[4-(2,2-difluoroethoxy)phenyl]propan-1-amine
InChI KeyLNDUSMFWGGYTHX-UHFFFAOYSA-N
SMILESCCC(C1=CC=C(C=C1)OCC(F)F)N

The molecular structure consists of a phenyl ring substituted with a difluoroethoxy group at the para position and a propan-1-amine moiety. The presence of fluorine atoms in the molecule significantly influences its physicochemical properties and potential biological interactions .

Structural Features

The compound's architecture can be divided into three key structural components:

  • A phenyl ring serving as the core structure

  • A difluoroethoxy group (-OCH2CF2H) attached at the para position of the phenyl ring

  • A propan-1-amine side chain (-CH(NH2)CH2CH3) attached to the phenyl ring

The difluoroethoxy group is particularly significant as it introduces fluorine atoms into the molecule, which can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. These properties make fluorinated compounds valuable in pharmaceutical development.

Synthesis and Preparation Methods

The synthesis of 1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine involves specific chemical reactions and conditions to ensure high purity and yield.

Synthetic Routes

The primary synthetic pathway for 1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine typically involves the reaction of 4-(2,2-difluoroethoxy)benzaldehyde with a suitable amine source under reductive amination conditions. Common reagents include sodium triacetoxyborohydride or hydrogen gas with a palladium catalyst.

A similar approach to related compounds involves:

  • Preparation of 4-(2,2-difluoroethoxy)benzaldehyde as the starting material

  • Reductive amination with propan-1-amine under controlled conditions

  • Purification steps to obtain the final product

This synthetic strategy allows for the efficient production of the target compound with good control over stereochemistry and minimization of side products.

Industrial Production Methods

For industrial-scale production, continuous flow reactors are often employed to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize synthesis efficiency. These large-scale reductive amination processes are designed to provide high-purity material suitable for research and pharmaceutical applications.

Chemical Reactivity

1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine can participate in various chemical reactions, primarily due to the reactivity of its amine group and aromatic ring.

Common Reaction Types

The compound undergoes several types of chemical reactions:

3.1.1 Oxidation Reactions
The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

3.1.2 Reduction Reactions
Reduction reactions can transform the compound into secondary or tertiary amines. Sodium borohydride and lithium aluminum hydride are frequently used reducing agents for these transformations.

3.1.3 Substitution Reactions
The amine group is particularly susceptible to nucleophilic substitution reactions. Reagents like alkyl halides and acyl chlorides can be used under basic conditions to achieve substitution at the nitrogen atom.

CompoundStructural RelationshipMechanism of Action
PPPA (3-phenoxy-3-phenylpropan-1-amine)Contains propanamine backboneAntidepressant
FluoxetineContains similar phenoxy-propylamine structure with trifluoromethyl groupSelective Serotonin Reuptake Inhibitor (SSRI)
NorfluoxetineDesmethyl metabolite of fluoxetine with similar structureSSRI

The structural similarities suggest that 1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine may interact with similar biological targets as established antidepressants, potentially offering advantages such as improved selectivity or reduced side effects .

Research Findings and Case Studies

Several research studies have investigated compounds structurally related to 1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine, providing insights into their potential therapeutic applications.

Antidepressant Efficacy Studies

In controlled studies involving rodent models, researchers administered varying doses of structurally similar compounds and observed a dose-dependent reduction in depressive-like behavior as measured by the forced swim test (FST). The most effective dosages mirrored typical clinical dosages used for SSRIs, suggesting potential for further development in treating depressive disorders.

Neuroprotection Research

A recent investigation focused on the neuroprotective effects of related compounds in a rat model of ischemic stroke. The study found that administration prior to induced ischemia significantly reduced infarct size and improved neurological outcomes compared to control groups receiving saline. This highlights the potential therapeutic value in stroke management and other conditions involving neuronal damage.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine but differ in specific functional groups or substitution patterns.

Structurally Related Compounds

Table 3: Comparison of 1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine with Structurally Similar Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Differences
1-[4-(Difluoromethoxy)phenyl]propan-1-amineC10H13F2NO201.21Contains difluoromethoxy group instead of difluoroethoxy
1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine hydrochlorideC11H16ClF2NO251.70Hydrochloride salt form with enhanced water solubility
{[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amineC13H19F2NO243.29Contains a methylpropylamine group and different linkage

These structural variations can significantly influence physicochemical properties, biological activity, and potential therapeutic applications .

Salt Forms for Pharmaceutical Applications

The hydrochloride salt of 1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine (CAS: 1431963-43-7) has been investigated for pharmaceutical applications. The hydrochloride salt form enhances solubility and stability in aqueous environments, making it suitable for pharmaceutical formulations. This property is particularly important for drug development as it affects bioavailability and formulation options.

Pharmaceutical Development Considerations

The development of 1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine as a pharmaceutical agent involves several important considerations related to its properties and potential applications.

Structure-Activity Relationships

The structure-activity relationships of 1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine and related compounds provide valuable insights for drug design:

  • The difluoroethoxy group enhances metabolic stability compared to non-fluorinated analogs

  • The propylamine chain length influences binding affinity to target receptors

  • The positioning of substituents on the phenyl ring can alter selectivity for specific biological targets

These relationships guide the rational design of derivatives with optimized properties for specific therapeutic applications.

Therapeutic AreaPotential ApplicationRationale
PsychiatryTreatment of depressionStructural similarity to known antidepressants, potential monoamine modulation
NeurologyNeuroprotective agentDemonstrated reduction in oxidative stress markers in neuronal cells
Neurodegenerative disordersDisease-modifying therapyPotential to reduce neuronal damage and preserve function

Current Research Directions and Future Prospects

Current research on 1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine is progressing in several key areas, with promising future directions.

Ongoing Research Focus

Current investigations are centered on:

  • Detailed characterization of mechanism of action at the molecular level

  • Development of more potent and selective derivatives

  • Evaluation of efficacy in various disease models beyond depression

  • Assessment of pharmacokinetic properties and potential drug interactions

Future Prospects

The future development of 1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine and its derivatives may lead to:

  • Novel antidepressants with improved efficacy and reduced side effects

  • Dual-action compounds addressing multiple aspects of neurological disorders

  • Expansion into additional therapeutic areas based on emerging biological activities

  • Development as research tools for investigating neurochemical pathways

Given the rising prevalence of depression and the limitations of current treatments, compounds like 1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine represent important avenues for developing next-generation therapeutics .

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